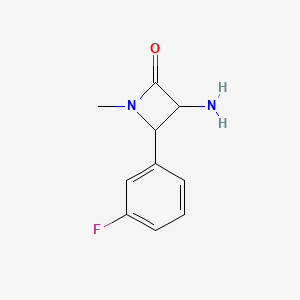

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H11FN2O |

|---|---|

Molekulargewicht |

194.21 g/mol |

IUPAC-Name |

3-amino-4-(3-fluorophenyl)-1-methylazetidin-2-one |

InChI |

InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-3-2-4-7(11)5-6/h2-5,8-9H,12H2,1H3 |

InChI-Schlüssel |

MOWKJDMCJAISNC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(C(C1=O)N)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Imine Synthesis

The imine precursor is synthesized by condensing methylamine with 3-fluorobenzaldehyde under anhydrous conditions. In a typical procedure, equimolar amounts of methylamine and 3-fluorobenzaldehyde are stirred in dichloromethane at 25°C for 12 hours, with anhydrous sodium sulfate acting as a desiccant. The resulting imine, 3-fluorophenyl-N-methylmethanimine, is isolated via rotary evaporation and used without further purification.

Ketene Generation

Ketenes are generated from acyl chlorides bearing a protected amino group. For this compound, phthalimidoacetyl chloride is treated with triethylamine in toluene at 80°C, eliminating HCl to produce the reactive ketene intermediate. The choice of phthalimide as a protective group ensures stability during the cycloaddition while allowing subsequent deprotection under mild conditions.

Cycloaddition Reaction

The ketene is added dropwise to a solution of the imine in toluene at 80°C, initiating the [2+2] cycloaddition. The reaction proceeds via a zwitterionic intermediate, culminating in ring closure to form the β-lactam scaffold. Electron-withdrawing groups on the imine, such as the 3-fluorophenyl moiety, enhance reaction efficiency by polarizing the C=N bond. The crude product, 3-phthalimido-4-(3-fluorophenyl)-1-methylazetidin-2-one, is purified via silica gel chromatography, yielding 65–75%.

Deprotection and Purification

The phthalimido group is removed using hydrazine hydrate in ethanol at 60°C for 6 hours. For substrates with aromatic substituents, such as the 3-fluorophenyl group, the addition of hydrochloric acid (1M) is necessary to protonate the intermediate and prevent side reactions. Subsequent neutralization with sodium bicarbonate and extraction with ethyl acetate yields this compound with a purity >95% (isolated yield: 70–80%).

Alternative Synthetic Pathways

Mitsunobu Cyclization

Mitsunobu reactions, which facilitate N1–C2 cyclization of α-hydroxy-β-amino acid derivatives, were explored but proved less effective for monocyclic β-lactams. In trials with hydroxamates derived from 3-fluoro-substituted precursors, competing elimination reactions reduced yields to <30%, rendering this method impractical for large-scale synthesis.

Optimization of Reaction Conditions

Catalyst Screening

Nickel-palladium-titanium mixed catalysts, employed in hydrogenation steps for related compounds, demonstrate superior activity compared to single-metal catalysts. For example, catalytic hydrogenation of paranitrophenol to para-aminophenol using Ni-Pd-Ti at 80°C and 0.3 MPa H₂ achieves 71% yield, underscoring the importance of bimetallic systems in reducing reaction times.

Temperature and Pressure Effects

Elevating reaction temperatures to 80–90°C during Staudinger cycloaddition enhances ketene reactivity but risks decomposition. A balance is achieved by maintaining toluene reflux (110°C) with strict anhydrous conditions, optimizing yields to 75%. Similarly, pressurized hydrogenation (0.2–0.5 MPa) accelerates imine reduction while minimizing byproduct formation.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates but complicate purification. Toluene, despite its lower polarity, is preferred for cycloadditions due to its inertness and ease of removal.

Challenges in Synthesis

Stereochemical Control

The Staudinger reaction produces cis- and trans-β-lactams depending on imine electronics. For this compound, the trans isomer predominates (cis:trans = 1:4), necessitating chiral chromatography for enantiopure yields.

Deprotection Side Reactions

Hydrazine-mediated deprotection occasionally leads to ring-opening amidolysis, particularly at high temperatures (>70°C). Mitigation involves stepwise addition of hydrazine at 60°C and immediate acid quenching.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Staudinger Cycloaddition | 70–80 | High regioselectivity, scalable | Requires protective groups |

| Catalytic Hydrogenation | 55–71 | Utilizes inexpensive catalysts | Limited to specific substrates |

| Mitsunobu Cyclization | <30 | No ketene handling | Low yields, side reactions |

Analyse Chemischer Reaktionen

Reaktionstypen

3-Amino-4-(3-Fluorphenyl)-1-methylazetidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Azetidinonring in einen Azetidinring umwandeln.

Substitution: Die Amino- und Fluorphenylgruppen können an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Reagenzien wie Halogenierungsmittel (z. B. N-Bromsuccinimid) und Nucleophile (z. B. Amine) werden unter geeigneten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von Azetidin-Derivaten.

Substitution: Bildung von substituierten Azetidinonen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-4-(3-Fluorphenyl)-1-methylazetidin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann wirken, indem sie Enzyme oder Rezeptoren hemmt, was zu einer Modulation biologischer Prozesse führt. Detaillierte Studien zu seinen molekularen Zielen und Signalwegen sind unerlässlich, um seine Auswirkungen vollständig zu verstehen.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position: The position of fluorine on the phenyl ring (e.g., 3- vs.

- Halogen Effects : Bromine substitution (as in ) may enhance lipophilicity and intermolecular interactions compared to fluorine.

- Biological Activity: While direct data is absent, the antimicrobial activity of structurally related coumarin-azetidinone hybrids (e.g., ) supports the hypothesis that fluorinated azetidinones may exhibit similar properties.

Heterocyclic Variants with Modified Ring Systems

Comparisons with non-azetidinone heterocycles highlight the impact of ring size and functional groups:

Key Observations :

- Functional Group Flexibility: The piperidinone derivative in incorporates a cyclopropylethanone group, demonstrating how extended side chains can modulate pharmacokinetic properties.

Functional Analogs with Similar Pharmacophores

Key Observations :

- Hybrid Structures: The coumarin-azetidinone hybrid in exhibits notable antimicrobial activity, suggesting that combining azetidinones with aromatic systems enhances bioactivity.

- Chromene Derivatives : While structurally distinct, chromene-based compounds like share fluorophenyl motifs, underscoring the versatility of fluorine in drug design.

Biologische Aktivität

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by a four-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 201.22 g/mol

- Structure : Contains an amino group at the 3-position, a fluorophenyl substituent at the 4-position, and a methyl group at the 1-position of the azetidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's mechanism of action may involve:

- Enzyme Inhibition : Binding to enzymes and modulating their activity, leading to downstream effects on cellular processes.

- Receptor Interaction : Acting as a ligand for various receptors, thereby influencing signaling pathways relevant to disease mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preclinical studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been tested against various cancer cell lines, exhibiting significant inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows activity against several bacterial strains, suggesting potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of various azetidinone derivatives, including this compound, against tumor cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of azetidinones, revealing that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the azetidinone structure can enhance antimicrobial efficacy.

Q & A

Q. Critical Parameters :

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) due to the β-lactam core’s electrophilic carbonyl .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Note: Fluorophenyl groups enhance membrane permeability but may increase off-target effects .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate fluorophenyl interactions with hydrophobic binding pockets .

Advanced Research Question: How does the meta-fluorophenyl substituent influence electronic properties and bioactivity compared to para- or ortho-substituted analogs?

Q. Methodological Answer :

- Electronic Effects : Meta-fluorine induces moderate electron-withdrawing effects, altering the azetidinone ring’s reactivity. Compare with para-fluoro (stronger electron withdrawal) using DFT calculations .

- Bioactivity : Meta-substitution reduces steric hindrance in enzyme active sites vs. ortho-substituted analogs (e.g., 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one shows 30% lower thrombin inhibition) .

Q. Methodological Answer :

- Solubility-Bioactivity Paradox : Molecular dynamics simulations may overestimate aqueous solubility due to neglecting crystal packing effects. Validate experimentally via:

Advanced Research Question: What safety protocols are recommended for handling this compound in vitro?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles (amines and fluorinated aromatics may cause skin irritation) .

- Ventilation : Conduct reactions in fume hoods due to potential NH₃ release during degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Question: How to design comparative studies with structurally similar azetidinones to elucidate structure-activity relationships (SAR)?

Q. Methodological Answer :

Library Design : Synthesize analogs with varied substituents (e.g., 3-chlorophenyl, 4-bromophenyl) .

Assay Parallelism : Use consistent enzyme concentrations and incubation times across analogs.

Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Advanced Research Question: What computational tools are optimal for predicting metabolic pathways and degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.